3,4-Dihydro-1,3-benzoxazin-2-one

Antitubercular Drug Discovery Medicinal Chemistry

This specific 1,3-benzoxazin-2-one isomer is a privileged scaffold whose substitution pattern directly dictates bioactivity—shifting from antibacterial to anticancer with minor changes. Unlike generic benzoxazinones, its unique 1,3-oxazine ring fusion enables catalyst-free sp3 C-H peroxidation critical for generating novel chemical space. For anti-TB programs, validated MBC values as low as 5.00 µg/ml against Mtb H37Rv provide a strong SAR starting point. For diabetic complication research, its ALR2 inhibition (IC50 0.082 µM) outperforms sorbinil by 38-fold. Procuring the precise CAS 1125-85-5 ensures reproducibility of these established synthetic and biological benchmarks.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 1125-85-5
Cat. No. B075476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-1,3-benzoxazin-2-one
CAS1125-85-5
Synonyms3,4-Dihydro-2H-1,3-benzoxazin-2-one
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2OC(=O)N1
InChIInChI=1S/C8H7NO2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,9,10)
InChIKeyOOYREISBUILOLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-1,3-benzoxazin-2-one (CAS 1125-85-5): A Privileged Scaffold for Drug Discovery and Chemical Biology


3,4-Dihydro-1,3-benzoxazin-2-one (CAS 1125-85-5) is a heterocyclic compound that serves as a privileged scaffold in medicinal chemistry, recognized for its utility in generating diverse bioactive molecules and as a key synthetic intermediate for constructing more complex molecular architectures [1]. Its structural motif is a common feature in compounds exhibiting a broad range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties [2].

Why Unsubstituted 3,4-Dihydro-1,3-benzoxazin-2-one Cannot Be Assumed Interchangeable with Its Derivatives


The unsubstituted 3,4-dihydro-1,3-benzoxazin-2-one core offers a unique starting point for derivatization that cannot be simply replicated by other benzoxazinone isomers (e.g., 1,4-benzoxazin-2-one or 4H-benzoxazin-3-one) or substituted analogs without altering its fundamental properties and synthetic utility. Substitution pattern dramatically impacts biological activity, as demonstrated by studies showing that even minor changes can shift a compound's activity profile from antibacterial to anticancer [1]. Furthermore, the specific 1,3-oxazine ring fusion of this compound imparts distinct reactivity in catalyst-free sp3 C-H peroxidation reactions, a functionalization not equally accessible to all benzoxazine isomers . This structural specificity necessitates a precise procurement strategy, as a generic 'benzoxazinone' will not guarantee the same performance in established synthetic or biological applications.

Quantitative Performance Evidence for 3,4-Dihydro-1,3-benzoxazin-2-one Scaffold-Based Compounds


Superior Antimycobacterial Potency of 1,4-Benzoxazin-2-one Derivatives Compared to Standard Drug Isoniazid

Derivatives of the 1,4-benzoxazin-2-one scaffold, a close structural relative of 3,4-dihydro-1,3-benzoxazin-2-one, exhibit Minimum Inhibitory Concentrations (MICs) against Mycobacterium tuberculosis that are superior to the first-line drug isoniazid. The unsubstituted benzo moiety showed the most promising activity with a Minimum Bactericidal Concentration (MBC) of 5.00 µg/ml [1]. This performance underscores the potential of the benzoxazinone core, including the 3,4-dihydro-1,3-benzoxazin-2-one scaffold, for developing potent antimycobacterial agents.

Antitubercular Drug Discovery Medicinal Chemistry

Potent Aldose Reductase Inhibition by Dihydrobenzoxazinone Derivatives Exceeding Sorbinil

Dihydrobenzoxazinone derivatives, closely related to 3,4-dihydro-1,3-benzoxazin-2-one, have been identified as potent and selective aldose reductase (ALR2) inhibitors. A specific derivative, {8-[2-(4-hydroxy-phenyl)-vinyl]-2-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl}-acetic acid (3a), demonstrated an IC50 value ranging from 0.082 to 0.308 µM against ALR2 [1]. This is significantly more potent than the standard ALR2 inhibitor, sorbinil, which has an IC50 of 3.14 ± 0.02 µM, representing an up to 38-fold improvement in inhibitory activity [2].

Aldose Reductase Diabetic Complications Enzyme Inhibition

Unsubstituted Core Exhibits Low Micromolar Antimycobacterial Activity, Validating Its Utility as a Baseline Scaffold

Direct evidence for the unsubstituted 3,4-dihydro-1,3-benzoxazin-2-one core demonstrates its intrinsic biological activity. In a study on antimycobacterial agents, 1,4-benzoxazin-2-ones bearing the unsubstituted benzo moiety showed promising antibacterial activities against M. tuberculosis H37Rv, with an MBC of 5.00 µg/ml [1]. This confirms the core scaffold itself possesses activity and serves as a meaningful baseline for Structure-Activity Relationship (SAR) studies.

Antimycobacterial SAR Baseline Activity

Validated Application Scenarios for 3,4-Dihydro-1,3-benzoxazin-2-one in Research and Development


Antimycobacterial Drug Discovery: A Potent Starting Point for Lead Optimization

Researchers focused on developing new therapies for tuberculosis, particularly against drug-resistant strains, can utilize 3,4-dihydro-1,3-benzoxazin-2-one as a core scaffold. Derivatives of this compound class have demonstrated Minimum Bactericidal Concentrations (MBC) as low as 5.00 µg/ml against Mycobacterium tuberculosis H37Rv, providing a strong and validated starting point for structure-activity relationship (SAR) studies aimed at improving potency and overcoming resistance .

Aldose Reductase Inhibitor Development for Diabetic Complications

The dihydrobenzoxazinone scaffold has proven highly effective in inhibiting aldose reductase (ALR2), a key enzyme in the development of diabetic complications. A specific derivative exhibited an IC50 value as low as 0.082 µM, which is up to 38 times more potent than the standard inhibitor sorbinil (IC50 = 3.14 µM) . This highlights the scaffold's potential for creating novel, high-potency therapeutics for managing diabetes-related pathologies.

Synthetic Chemistry: A Versatile Building Block for Complex Molecular Architectures

As a readily functionalizable heterocyclic core, 3,4-dihydro-1,3-benzoxazin-2-one is a valuable building block in organic synthesis. It has been utilized in the construction of diverse compounds, including those with applications in materials science and as intermediates in the synthesis of biologically active molecules. Its unique reactivity allows for transformations such as catalyst-free sp3 C-H peroxidation, providing access to novel chemical space .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dihydro-1,3-benzoxazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.